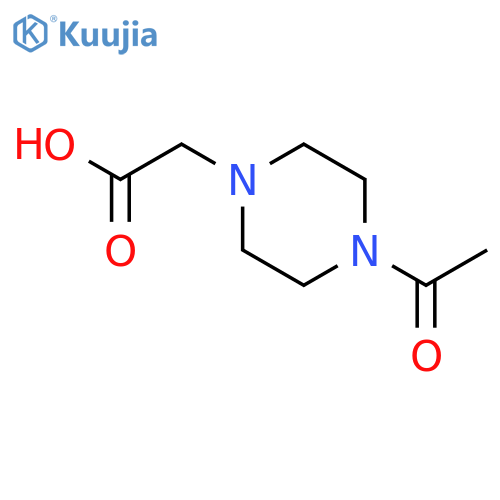Cas no 705941-45-3 (2-(4-acetylpiperazin-1-yl)acetic acid)
2-(4-アセチルピペラジン-1-イル)酢酸は、有機合成や医薬品中間体として重要な化合物です。この化合物は、ピペラジン骨格にアセチル基と酢酸基が結合した構造を持ち、高い反応性と多様な修飾可能性を特徴とします。特に、医薬品開発においては、薬理活性を持つ分子の合成に有用なビルディングブロックとして活用されます。その安定性と溶解性のバランスが良好であるため、実験室規模から工業スケールまでの合成プロセスに適しています。また、官能基の特性を活かしたさらなる誘導体化が可能であり、創薬研究における柔軟性の高い中間体としての価値があります。

705941-45-3 structure
商品名:2-(4-acetylpiperazin-1-yl)acetic acid
2-(4-acetylpiperazin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (4-Acetylpiperazin-1-yl)acetic acid
- (4-Acetyl-piperazin-1-yl)aceticacid
- 2-(4-acetylpiperazin-1-yl)acetic acid
- 4-acetyl-1-Piperazineacetic acid
- (4-Acetyl-piperazin-1-yl)-acetic acid
- F1929-0366
- N-acetylpiperazine-1-ylacetic acid
- (4-acetyl-piperazin-1-yl)-acetic acid, AldrichCPR
- AM804258
- SCHEMBL791891
- MFCD04116694
- (4-Acetyl-piperazin-1-yl)acetic acid
- 1-Piperazineaceticacid, 4-acetyl-
- A836930
- HMS2590G15
- VU0307958-2
- MLS000685987
- AS-39485
- 2-(4-ethanoylpiperazin-1-yl)ethanoic acid
- CS-0037501
- (4-ACETYL-PIPERAZIN-1-YL)-ACETICACID
- 2-(4-acetylpiperazin-1-yl)aceticAcid
- SMR000324857
- EN300-237798
- AKOS000276257
- 705941-45-3
- FT-0656730
- CHEMBL1525302
- DTXSID50365999
- 2-(4-acetyl-1-piperazinyl)acetic acid
- DB-016450
- 4-Acetyl-1-piperazineacetic Acid; 1-Acetyl-4-(carboxymethyl)piperazine
-
- MDL: MFCD04116694
- インチ: InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13)
- InChIKey: LOJWUWGLJZYAOE-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N1CCN(CC1)CC(=O)O
計算された属性
- せいみつぶんしりょう: 186.10000
- どういたいしつりょう: 186.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8A^2
- 疎水性パラメータ計算基準値(XlogP): -3.2
じっけんとくせい
- 密度みつど: 1.224
- ふってん: 382.4°C at 760 mmHg
- フラッシュポイント: 185.1°C
- 屈折率: 1.512
- PSA: 60.85000
- LogP: -0.88910
2-(4-acetylpiperazin-1-yl)acetic acid セキュリティ情報
2-(4-acetylpiperazin-1-yl)acetic acid 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(4-acetylpiperazin-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB222371-50 g |
(4-Acetyl-piperazin-1-yl)acetic acid; . |
705941-45-3 | 50g |
€1,004.90 | 2023-02-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108141-1g |
2-(4-Acetylpiperazin-1-yl)acetic acid |
705941-45-3 | 95+% | 1g |
¥2775.00 | 2024-05-02 | |
| eNovation Chemicals LLC | D957163-1g |
1-Piperazineaceticacid, 4-acetyl- |
705941-45-3 | 95% | 1g |
$175 | 2024-06-07 | |
| Life Chemicals | F1929-0366-1g |
2-(4-acetylpiperazin-1-yl)acetic acid |
705941-45-3 | 95%+ | 1g |
$59.0 | 2023-09-06 | |
| Life Chemicals | F1929-0366-10g |
2-(4-acetylpiperazin-1-yl)acetic acid |
705941-45-3 | 95%+ | 10g |
$340.0 | 2023-09-06 | |
| abcr | AB222371-2g |
(4-Acetyl-piperazin-1-yl)acetic acid; . |
705941-45-3 | 2g |
€94.60 | 2025-03-19 | ||
| Chemenu | CM323113-5g |
2-(4-Acetylpiperazin-1-yl)acetic acid |
705941-45-3 | 95% | 5g |
$338 | 2022-09-29 | |
| Life Chemicals | F1929-0366-2.5g |
2-(4-acetylpiperazin-1-yl)acetic acid |
705941-45-3 | 95%+ | 2.5g |
$118.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108141-5g |
2-(4-Acetylpiperazin-1-yl)acetic acid |
705941-45-3 | 95+% | 5g |
¥6661.00 | 2024-05-02 | |
| eNovation Chemicals LLC | D957163-10g |
1-Piperazineaceticacid, 4-acetyl- |
705941-45-3 | 95% | 10g |
$885 | 2024-06-07 |
2-(4-acetylpiperazin-1-yl)acetic acid 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
705941-45-3 (2-(4-acetylpiperazin-1-yl)acetic acid) 関連製品
- 29816-01-1(Gly-Sar)
- 24860-46-6(2-(2-Oxopiperazin-1-yl)acetic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:705941-45-3)2-(4-acetylpiperazin-1-yl)acetic acid

清らかである:99%
はかる:25g
価格 ($):573.0